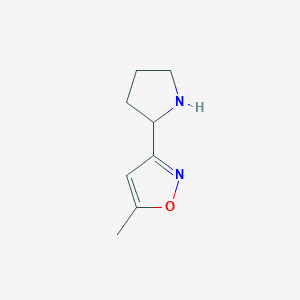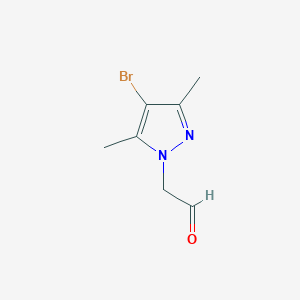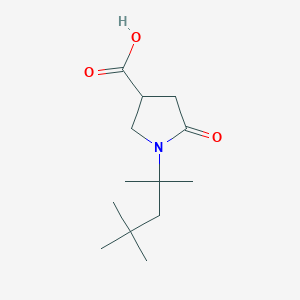
5-甲基-3-吡咯烷-2-基异恶唑
描述
5-Methyl-3-pyrrolidin-2-ylisoxazole is a heterocyclic compound that belongs to the class of isoxazole derivatives. It is characterized by a pyrrolidine ring fused to an isoxazole ring, with a methyl group attached to the isoxazole ring. The molecular formula of 5-Methyl-3-pyrrolidin-2-ylisoxazole is C8H12N2O, and it has a molecular weight of 152.20 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
科学研究应用
5-Methyl-3-pyrrolidin-2-ylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
生化分析
Biochemical Properties
5-Methyl-3-pyrrolidin-2-ylisoxazole plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase-2 (COX-2), where derivatives of pyrrolidine, including 5-Methyl-3-pyrrolidin-2-ylisoxazole, have shown inhibitory effects . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.
Cellular Effects
The effects of 5-Methyl-3-pyrrolidin-2-ylisoxazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the inflammatory response, thereby reducing inflammation . Additionally, 5-Methyl-3-pyrrolidin-2-ylisoxazole can alter cellular metabolism by inhibiting specific enzymes, leading to changes in metabolic flux.
Molecular Mechanism
At the molecular level, 5-Methyl-3-pyrrolidin-2-ylisoxazole exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as COX-2 by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This enzyme inhibition is a key mechanism through which 5-Methyl-3-pyrrolidin-2-ylisoxazole exerts its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-3-pyrrolidin-2-ylisoxazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-3-pyrrolidin-2-ylisoxazole remains stable under specific conditions, but its degradation products can have different biological activities
Dosage Effects in Animal Models
The effects of 5-Methyl-3-pyrrolidin-2-ylisoxazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory effects without notable toxicity . At higher doses, there may be adverse effects, including potential toxicity to the liver and kidneys. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Methyl-3-pyrrolidin-2-ylisoxazole is involved in several metabolic pathways. It interacts with enzymes such as COX-2, influencing the metabolic flux of arachidonic acid and its conversion to prostaglandins . Additionally, the compound may affect other metabolic pathways by modulating the activity of enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Methyl-3-pyrrolidin-2-ylisoxazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of 5-Methyl-3-pyrrolidin-2-ylisoxazole is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 5-Methyl-3-pyrrolidin-2-ylisoxazole is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-Methyl-3-pyrrolidin-2-ylisoxazole reaches its intended sites of action, such as the active sites of enzymes like COX-2, to exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of phenylselenyl chloride as a reagent to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 5-Methyl-3-pyrrolidin-2-ylisoxazole are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
5-Methyl-3-pyrrolidin-2-ylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
作用机制
The mechanism of action of 5-Methyl-3-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and leading to various biological outcomes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Pyrrolone Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrrolidinone Derivatives: These compounds also contain a pyrrolidine ring and are used in various medicinal and industrial applications.
Uniqueness
5-Methyl-3-pyrrolidin-2-ylisoxazole is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-5-8(10-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCHHBRSMFGRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649339 | |
| Record name | 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-34-2 | |
| Record name | 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)


![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327064.png)
![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
